molecular formula C12H12Cl2N2O2 B13900344 Tert-butyl 4,6-dichloropyrrolo[3,2-C]pyridine-1-carboxylate

Tert-butyl 4,6-dichloropyrrolo[3,2-C]pyridine-1-carboxylate

Cat. No.: B13900344
M. Wt: 287.14 g/mol
InChI Key: GNQZZUKNTDGOSM-UHFFFAOYSA-N
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Description

Tert-butyl 4,6-dichloropyrrolo[3,2-C]pyridine-1-carboxylate is a heterocyclic compound featuring a fused pyrrolopyridine core with two chlorine substituents at positions 4 and 6, and a tert-butyl carboxylate group at position 1. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for kinase inhibitors or other bioactive molecules requiring halogenated aromatic systems. The tert-butyl group enhances solubility in organic solvents and stabilizes the carboxylate moiety against hydrolysis, while the dichloro substituents may enhance electrophilicity or binding affinity in target interactions .

Properties

Molecular Formula

C12H12Cl2N2O2

Molecular Weight

287.14 g/mol

IUPAC Name

tert-butyl 4,6-dichloropyrrolo[3,2-c]pyridine-1-carboxylate

InChI

InChI=1S/C12H12Cl2N2O2/c1-12(2,3)18-11(17)16-5-4-7-8(16)6-9(13)15-10(7)14/h4-6H,1-3H3

InChI Key

GNQZZUKNTDGOSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C(N=C(C=C21)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 4,6-dichloropyrrolo[3,2-C]pyridine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,2-C]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of Chlorine Atoms: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Addition of the Tert-butyl Group: The tert-butyl group is introduced via tert-butylation reactions using tert-butyl chloride and a suitable base.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability .

Chemical Reactions Analysis

Tert-butyl 4,6-dichloropyrrolo[3,2-C]pyridine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles like amines or thiols replace the chlorine atoms, forming substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction conditions such as reflux or room temperature .

Scientific Research Applications

Tert-butyl 4,6-dichloropyrrolo[3,2-C]pyridine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4,6-dichloropyrrolo[3,2-C]pyridine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Core Structure and Substituent Comparison

Compound Core Structure Substituents Key Functional Groups
Target Compound Pyrrolo[3,2-C]pyridine 4,6-dichloro tert-butyl carboxylate
OT-6956 Pyrrolo[2,3-b]pyridine 4,6-dichloro tert-butyl carboxylate
Entry 180 Pyridine/pyrrolidine 2-fluoro, hydroxymethyl tert-butyl ester
Compound from Imidazo-pyrrolo-pyrazine Tosyl, methyl tert-butyl carboxylate

Functional Group and Reactivity Differences

The dichloro substituents in the target compound increase lipophilicity compared to fluoropyridine analogs (e.g., Entry 180 in ), which may improve membrane permeability but reduce aqueous solubility . Additionally, the tert-butyl carboxylate group provides steric protection, contrasting with tosyl-protected intermediates (), where sulfonamide groups introduce polar residues that affect solubility .

Research Findings and Implications

  • Synthetic Challenges : Multi-step syntheses (e.g., ) suggest that fused heterocycles like the target compound require meticulous optimization to balance yield and purity.
  • Stability Advantages : The tert-butyl group in OT-6956 and the target compound likely improves shelf-life compared to less sterically protected esters .
  • Halogen Effects: Dichloro substituents may offer superior electronic effects for electrophilic aromatic substitution compared to mono-halogenated or fluorinated analogs .

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